molecular formula C8H4N2O B092804 3-Cyanophenyl isocyanate CAS No. 16413-26-6

3-Cyanophenyl isocyanate

Cat. No.: B092804
CAS No.: 16413-26-6
M. Wt: 144.13 g/mol
InChI Key: NZHPVPMRNASEQK-UHFFFAOYSA-N
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Description

3-Cyanophenyl isocyanate is an aromatic isocyanate compound with the molecular formula C8H4N2O. It is characterized by the presence of both a cyano group (-CN) and an isocyanate group (-NCO) attached to a benzene ring. This compound is known for its reactivity and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzonitrile with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:

3-aminobenzonitrile+phosgene3-Cyanophenyl isocyanate+HCl\text{3-aminobenzonitrile} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-aminobenzonitrile+phosgene→3-Cyanophenyl isocyanate+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyanophenyl isocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Cyanophenyl isocyanate primarily involves its reactivity towards nucleophiles. The isocyanate group (-NCO) reacts with nucleophiles to form stable adducts, such as ureas and carbamates. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Cyanophenyl isocyanate is unique due to the presence of both the cyano and isocyanate groups on the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPVPMRNASEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369842
Record name 3-Cyanophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16413-26-6
Record name 3-Cyanophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyanophenyl isocyanate
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3-Cyanophenyl isocyanate
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